molecular formula C13H23NO B10976913 N-(1-Bicyclo[2.2.1]hept-2-yl-ethyl)-butyramide

N-(1-Bicyclo[2.2.1]hept-2-yl-ethyl)-butyramide

Cat. No.: B10976913
M. Wt: 209.33 g/mol
InChI Key: ZXTNXYYKULGWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Bicyclo[2.2.1]hept-2-yl-ethyl)-butyramide: is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[2.2.1]heptane moiety imparts significant rigidity and stability to the molecule, making it a valuable scaffold in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Bicyclo[2.2.1]hept-2-yl-ethyl)-butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-bicyclo[2.2.1]hept-2-yl-ethylamine, which is a key intermediate.

    Amidation Reaction: The amine is then reacted with butyric anhydride or butyryl chloride under basic conditions to form the desired butyramide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the amide nitrogen or the alkyl side chains. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl group of the amide.

    Substitution: N-(1-Bicyclo[2.2.1]hept-2-yl-ethyl)-butyramide can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl functionalities.

    Reduction: Reduced amide to amine or alcohol derivatives.

    Substitution: Substituted amides with various functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

In chemistry, N-(1-Bicyclo[2.2.1]hept-2-yl-ethyl)-butyramide is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it an excellent candidate for studying steric effects in organic reactions.

Biology

In biological research, this compound is explored for its potential as a pharmacophore in drug design. Its stability and unique structure can enhance the binding affinity and selectivity of drug candidates.

Medicine

Medically, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and resins, due to its structural rigidity and stability.

Mechanism of Action

The mechanism of action of N-(1-Bicyclo[2.2.1]hept-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for precise spatial orientation, which can enhance binding interactions. The amide group can form hydrogen bonds with target molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Bicyclo[2.2.1]hept-2-yl-ethyl)-2-chloro-acetamide
  • N-(1-Bicyclo[2.2.1]hept-2-yl-ethyl)-2-hydroxy-acetamide
  • N-(1-Bicyclo[2.2.1]hept-2-yl-ethyl)-benzamide

Uniqueness

Compared to similar compounds, N-(1-Bicyclo[2.2.1]hept-2-yl-ethyl)-butyramide stands out due to its specific butyramide functional group, which can impart unique chemical and biological properties. The butyramide group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]butanamide

InChI

InChI=1S/C13H23NO/c1-3-4-13(15)14-9(2)12-8-10-5-6-11(12)7-10/h9-12H,3-8H2,1-2H3,(H,14,15)

InChI Key

ZXTNXYYKULGWJB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C)C1CC2CCC1C2

Origin of Product

United States

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